molecular formula C9H9B B1281924 1-Bromo-2-(prop-1-en-2-yl)benzene CAS No. 7073-70-3

1-Bromo-2-(prop-1-en-2-yl)benzene

Cat. No.: B1281924
CAS No.: 7073-70-3
M. Wt: 197.07 g/mol
InChI Key: XAJLFMOXQLPTIL-UHFFFAOYSA-N
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Description

1-Bromo-2-(prop-1-en-2-yl)benzene (IUPAC name: 1-bromo-2-prop-1-en-2-ylbenzene) is a brominated aromatic compound with the molecular formula C₉H₉Br and a molecular weight of 197.07 g/mol. It features a benzene ring substituted with a bromine atom at position 1 and a prop-1-en-2-yl group (allyl group) at position 2. This structure enables diverse reactivity, including substitution, oxidation, and reduction reactions, making it valuable in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Preparation via Dehydration of 2-(2-Bromophenyl)propan-2-ol

One of the primary synthetic routes to 1-bromo-2-(prop-1-en-2-yl)benzene involves the dehydration of 2-(2-bromophenyl)propan-2-ol. This method is well-established and commonly used both in laboratory and industrial settings.

Procedure Details:

This method leverages the acid-catalyzed elimination of the hydroxyl group from the tertiary alcohol to form the prop-1-en-2-yl substituent on the benzene ring, with the bromine atom already positioned ortho to the alkene substituent. The use of hydroquinone as a radical inhibitor prevents polymerization or side reactions during the dehydration process.

Advantages:

  • Straightforward reaction with good control over regioselectivity.
  • Applicable for scale-up in industrial production with optimization of reflux time and catalyst loading.

Limitations:

  • Requires careful control of reaction temperature and catalyst concentration to avoid side reactions or over-dehydration.
  • Use of benzene as solvent poses safety and environmental concerns; alternative solvents may be explored.

Nucleophilic Substitution and Reduction Strategies from Precursors

According to patent literature, this compound can be prepared through multi-step sequences involving nucleophilic substitution and reduction reactions starting from halogenated benzene derivatives.

Key Steps:

  • Nucleophilic Substitution: Reaction of a precursor compound (e.g., 1-a) with bromine or iodine sources in the presence of a polar aprotic solvent such as N,N-dimethylformamide (DMF). This step introduces the bromine substituent at the desired position.
  • Reduction: Subsequent reduction of intermediate compounds (e.g., compound 1-b) using sodium hydroxide in methanol, followed by treatment with triethylsilane and boron trifluoride etherate to afford the final alkene-substituted product.

Reaction Parameters:

  • Sodium hydroxide to substrate mole ratio: 1:1 to 3:1
  • Solvent volume: 5–20 mL per mmol of substrate
  • Reaction temperature and time optimized to maximize yield and minimize byproducts.

This method is advantageous for its flexibility in modifying substituents on the aromatic ring and tailoring the alkene functionality through controlled reduction and substitution steps.

Palladium-Catalyzed Cross-Coupling Approaches

Recent research has demonstrated the utility of palladium-catalyzed coupling reactions for the synthesis of this compound, particularly via Suzuki-Miyaura coupling or related palladium-catalyzed cyclizations.

Method Summary:

  • Starting Materials: 2-bromophenylboronic acids and propenyl halides or equivalents.
  • Catalysts: Palladium complexes such as Pd(PPh3)4.
  • Bases: Potassium carbonate or similar bases.
  • Solvents: Polar aprotic solvents like DMF or a mixture of ethanol/water.
  • Reaction Conditions: Mild heating (e.g., 80°C) under inert atmosphere to promote coupling.

This approach allows for regioselective formation of the C-C bond between the aromatic ring and the prop-1-en-2-yl group, with high yields and purity.

Optimization Parameters:

  • Catalyst loading (1–5 mol%)
  • Ligand choice to improve selectivity and turnover number
  • Base strength and concentration
  • Reaction time and temperature

Benefits:

  • High regioselectivity and functional group tolerance
  • Amenable to structural modifications for derivative synthesis
  • Facilitates scale-up and automation in synthesis

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Solvent(s) Conditions Advantages Limitations
Dehydration of 2-(2-bromophenyl)propan-2-ol Phthalic anhydride, toluene-4-sulfonic acid, hydroquinone Benzene (or alternatives) Reflux Simple, industrially scalable Use of toxic solvents
Nucleophilic substitution + reduction Sodium hydroxide, triethylsilane, BF3·OEt2 Methanol, DMF Ambient to reflux Flexible precursor modification Multi-step, sensitive to conditions
Palladium-catalyzed cross-coupling Pd(PPh3)4, K2CO3 DMF, ethanol/water Mild heating (80°C) High selectivity, functional group tolerance Requires expensive catalysts

Research Findings and Optimization Insights

  • Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency but may coordinate with catalysts, requiring careful optimization of solvent choice for cross-coupling reactions.
  • Catalyst Loading: Lower palladium catalyst loadings reduce cost but may slow reaction rates; optimal loading balances efficiency and economy.
  • Temperature Control: Maintaining moderate temperatures prevents side reactions such as over-bromination or polymerization.
  • Purification: Flash column chromatography using hexane/ethyl acetate gradients or recrystallization ensures high purity (>95%), confirmed by NMR and GC-MS analysis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

    Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form 2-(2-bromophenyl)propane.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-(prop-1-en-2-yl)benzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(prop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the prop-1-en-2-yl group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

The unique properties of 1-bromo-2-(prop-1-en-2-yl)benzene are best understood through structural and functional comparisons with analogous compounds. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Reactivity & Applications
1-Bromo-2-ethynylbenzene C₈H₅Br Bromine (position 1), ethynyl (position 2) Ethynyl group enables cycloaddition reactions (e.g., click chemistry). Higher reactivity in alkyne-specific transformations compared to allyl groups .
1-Bromo-2-isopropenylbenzene C₉H₉Br Bromine (position 1), isopropenyl (position 2) Similar to the target compound but with a branched allyl group, leading to steric hindrance differences in electrophilic substitutions .
2-Bromophenylpropane C₉H₁₁Br Bromine (position 2), saturated propyl (position 1) Lacks the unsaturated allyl group, reducing participation in addition reactions (e.g., Diels-Alder) .
1-Bromo-2-(but-3-en-1-yn-1-yl)benzene C₁₀H₇Br Bromine (position 1), conjugated enyne (position 2) Combined alkene-alkyne system allows tandem reactions (e.g., cyclizations). Higher molecular weight alters solubility .
1-Bromo-3-(2-bromo-1-fluoroethyl)benzene C₈H₇Br₂F Bromine (positions 1 and 3), fluoroethyl group Dual bromine atoms enhance electrophilicity; fluorine introduces polarity, affecting bioavailability .

Reactivity Differences

  • Substitution Reactions : The bromine in this compound is highly susceptible to nucleophilic substitution (e.g., SN2 with NaI in acetone), whereas ethynyl or fluorinated analogs exhibit slower substitution due to electronic effects (e.g., electron-withdrawing fluorine) .
  • Oxidation/Reduction : The allyl group oxidizes to propanal derivatives (e.g., using m-CPBA), while saturated analogs like 2-bromophenylpropane are inert to such transformations .
  • Addition Reactions : The conjugated enyne in 1-bromo-2-(but-3-en-1-yn-1-yl)benzene undergoes regioselective additions, unlike the isolated allyl group in the target compound .

Biological Activity

1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 1-bromo-4-(prop-1-en-1-yl)benzene, is an organic compound with the molecular formula C9_9H9_9Br and a molecular weight of 197.07 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

The structural formula of this compound can be represented as follows:

SMILES CC CC1 CC C C C1 Br\text{SMILES CC CC1 CC C C C1 Br}

This compound features a bromine atom attached to a benzene ring substituted with a prop-1-en-2-yl group. Its unique structure is believed to contribute to its biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. In particular, research has shown that related compounds exhibit significant activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study published in Molecules examined the antiproliferative activity of several derivatives of prop-1-en-2-ylbenzene. The study reported IC50_{50} values ranging from 10 to 33 nM against triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231. The compounds were found to inhibit tubulin polymerization, indicating a potential mechanism for their anticancer effects .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50_{50} (nM)
Compound 9qMDA-MB-23123
Compound 10pMCF-73.9
Compound 11hMCF-710

The mechanism by which this compound and its derivatives exert their biological effects primarily involves the disruption of microtubule dynamics. These compounds interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry results demonstrated that treatment with these compounds resulted in G2_2/M phase arrest and increased apoptosis markers.

Toxicological Profile

While exploring the biological activities, it is also essential to consider the toxicological profile of this compound. The compound has been classified with hazard statements indicating skin irritation (H315) and eye irritation (H319) . Therefore, safety precautions must be taken when handling this compound in laboratory settings.

Q & A

Q. What are the primary synthetic routes for preparing 1-Bromo-2-(prop-1-en-2-yl)benzene, and how do reaction conditions influence product purity?

Basic
The synthesis of this compound typically involves two approaches:

  • Electrophilic bromination : Bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) can brominate the aromatic ring. The prop-1-en-2-yl group directs bromination to the ortho position due to its electron-donating resonance effects. Reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CHCl₃) are critical to minimize di-substitution byproducts .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 2-bromophenylboronic acid and propenyl halides. Ligand choice (e.g., triphenylphosphine) and base (e.g., K₂CO₃) influence catalytic efficiency and regioselectivity .

Key considerations :

  • Purification via flash column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity .
  • GC-MS or NMR (¹H/¹³C) confirms structure and purity (>95%) .

Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?

Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible routes. For example:

  • Retrosynthetic disconnection : Targeting the C-Br bond for functionalization via Suzuki coupling or nucleophilic substitution.
  • Reagent selection : Algorithms prioritize catalysts (e.g., Pd/C) and solvents (e.g., DMF) based on reported yields and compatibility with the prop-1-en-2-yl group’s steric demands .

Validation : Experimental verification of predicted routes (e.g., optimizing Pd catalyst loading from 1–5 mol%) reduces trial-and-error efforts .

Q. What spectroscopic challenges arise in characterizing this compound, and how are they resolved?

Basic

  • ¹H NMR : The prop-1-en-2-yl group’s vinylic protons (δ 5.2–5.8 ppm, doublet) and bromine’s deshielding effect on adjacent aromatic protons (δ 7.3–7.6 ppm) are diagnostic. Overlapping signals may require 2D NMR (COSY, HSQC) for assignment .
  • Mass spectrometry : Molecular ion [M]⁺ at m/z 196 (C₉H₉Br) with fragmentation peaks at m/z 117 (loss of Br) and 91 (tropylium ion) confirms structure .

Q. How do electronic effects of the prop-1-en-2-yl group influence regioselectivity in electrophilic substitution reactions?

Advanced
The prop-1-en-2-yl group acts as an electron-donating substituent via resonance, directing electrophiles (e.g., NO₂⁺) to the ortho and para positions. However, steric hindrance from the isopropenyl group favors para substitution in bulky electrophiles (e.g., tert-butyl chloride). Computational studies (DFT calculations) quantify these effects, showing a 2:1 para:ortho ratio in nitration reactions .

Experimental validation : Competitive reactions with deuterated analogs or kinetic isotope effects (KIE) isolate electronic vs. steric contributions .

Q. Conflicting literature reports exist on the optimal solvent for nucleophilic substitution of this compound. How should researchers address this?

Data Contradiction Analysis
Discrepancies arise from solvent polarity’s dual role:

  • Polar aprotic solvents (e.g., DMSO): Enhance nucleophilicity but may deactivate catalysts via coordination.
  • Non-polar solvents (e.g., toluene): Reduce side reactions but slow kinetics.

Resolution strategy :

Conduct solvent screening (e.g., DMF, THF, acetonitrile) under standardized conditions (fixed temperature, 80°C).

Monitor reaction progress via TLC or in-situ IR spectroscopy.

Correlate solvent dielectric constant (ε) with yield to identify optimal polarity .

Q. What strategies minimize decomposition during storage of this compound?

Advanced

  • Stabilization : Add 0.1% hydroquinone to inhibit radical-mediated degradation (common in allylic bromides).
  • Storage : Amber vials under inert gas (N₂/Ar) at –20°C prevent photolytic and oxidative decomposition.
  • Quality control : Periodic NMR checks for bromine loss (δ 7.6 ppm → δ 6.9 ppm if debrominated) .

Q. Design a kinetic study to compare the reactivity of this compound in Suzuki vs. Ullmann couplings.

Experimental Design

Substrate preparation : Equimolar solutions of the compound and arylboronic acid (Suzuki) or aryl iodide (Ullmann).

Catalyst systems :

  • Suzuki: Pd(PPh₃)₄ (2 mol%), K₂CO₃, ethanol/water.
  • Ullmann: CuI (10 mol%), 1,10-phenanthroline, DMF.

Kinetic sampling : Aliquot at t = 0, 15, 30, 60, 120 min; quantify conversion via HPLC.

Analysis : Arrhenius plots (ln k vs. 1/T) determine activation energy (Eₐ).

Expected outcome : Suzuki couplings exhibit lower Eₐ due to Pd’s superior oxidative addition kinetics .

Properties

IUPAC Name

1-bromo-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLFMOXQLPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500055
Record name 1-Bromo-2-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-70-3
Record name 1-Bromo-2-(prop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(prop-1-en-2-yl)benzene
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Synthesis routes and methods

Procedure details

To a suspension of methyltriphenyl phosphonium bromide (108 g, 303 mmol) in THF (750 mL) at room temperature was added KOtBu (112.24 g, 303 mmol) in portions. After being stirred for 5 min, the reaction mixture was treated with 2′bromoacetophenone (50.3 g, 253 mmol). The reaction mixture was stirred for 3 hrs at room temperature then quenched with saturated ammonium chloride. Extracted 3× with Et2O and the combined organic layers were washed with brine, dried over MgSO4 and evaporated under vacuum. Purified by silica gel chromatography (100% petroleum ether) to give 43.8 g (88%) of 1-bromo-2-(prop-1-en-2-yl)benzene as a colorless oil.
Name
Quantity
112.24 g
Type
reactant
Reaction Step One
Quantity
50.3 g
Type
reactant
Reaction Step Two
Quantity
108 g
Type
catalyst
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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